Cas no 2229521-92-8 (2-ethynylbenzene-1,3,5-triol)

2-ethynylbenzene-1,3,5-triol 化学的及び物理的性質
名前と識別子
-
- 1,3,5-Benzenetriol, 2-ethynyl-
- 2-Ethynylbenzene-1,3,5-triol
- 2229521-92-8
- EN300-1735899
- SCHEMBL12378891
- 2-ethynylbenzene-1,3,5-triol
-
- インチ: 1S/C8H6O3/c1-2-6-7(10)3-5(9)4-8(6)11/h1,3-4,9-11H
- InChIKey: ZQGCDRINHHNSRW-UHFFFAOYSA-N
- ほほえんだ: C1(O)=CC(O)=CC(O)=C1C#C
計算された属性
- せいみつぶんしりょう: 150.031694049g/mol
- どういたいしつりょう: 150.031694049g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 169
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 60.7Ų
じっけんとくせい
- 密度みつど: 1.51±0.1 g/cm3(Predicted)
- ふってん: 318.7±27.0 °C(Predicted)
- 酸性度係数(pKa): 7.71±0.40(Predicted)
2-ethynylbenzene-1,3,5-triol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1735899-0.25g |
2-ethynylbenzene-1,3,5-triol |
2229521-92-8 | 0.25g |
$933.0 | 2023-09-20 | ||
Enamine | EN300-1735899-0.5g |
2-ethynylbenzene-1,3,5-triol |
2229521-92-8 | 0.5g |
$974.0 | 2023-09-20 | ||
Enamine | EN300-1735899-10g |
2-ethynylbenzene-1,3,5-triol |
2229521-92-8 | 10g |
$4360.0 | 2023-09-20 | ||
Enamine | EN300-1735899-1.0g |
2-ethynylbenzene-1,3,5-triol |
2229521-92-8 | 1g |
$1014.0 | 2023-06-04 | ||
Enamine | EN300-1735899-10.0g |
2-ethynylbenzene-1,3,5-triol |
2229521-92-8 | 10g |
$4360.0 | 2023-06-04 | ||
Enamine | EN300-1735899-0.05g |
2-ethynylbenzene-1,3,5-triol |
2229521-92-8 | 0.05g |
$851.0 | 2023-09-20 | ||
Enamine | EN300-1735899-5.0g |
2-ethynylbenzene-1,3,5-triol |
2229521-92-8 | 5g |
$2940.0 | 2023-06-04 | ||
Enamine | EN300-1735899-0.1g |
2-ethynylbenzene-1,3,5-triol |
2229521-92-8 | 0.1g |
$892.0 | 2023-09-20 | ||
Enamine | EN300-1735899-2.5g |
2-ethynylbenzene-1,3,5-triol |
2229521-92-8 | 2.5g |
$1988.0 | 2023-09-20 | ||
Enamine | EN300-1735899-5g |
2-ethynylbenzene-1,3,5-triol |
2229521-92-8 | 5g |
$2940.0 | 2023-09-20 |
2-ethynylbenzene-1,3,5-triol 関連文献
-
Saimeng Jin,Fergal P. Byrne,James H. Clark,Con Robert McElroy,Alex Quinn,James Sherwood,Andrew J. Hunt RSC Adv., 2021,11, 39412-39419
-
Hossein Yadegari,Andrew Lushington,Qian Sun,Ruying Li,Tsun-Kong Sham,Xueliang Sun Energy Environ. Sci., 2017,10, 286-295
-
Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
-
Zhao Li,Xinghui Gao,Wen Shi,Xiaohua Li,Huimin Ma Chem. Commun., 2013,49, 5859-5861
-
Brandon D. Armstrong,Devin T. Edwards,Richard J. Wylde,Shamon A. Walker,Songi Han Phys. Chem. Chem. Phys., 2010,12, 5920-5926
-
Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
-
Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
-
Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
-
Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
-
Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
2-ethynylbenzene-1,3,5-triolに関する追加情報
Exploring the Potential of 2-Ethynylbenzene-1,3,5-triol (CAS No. 2229521-92-8): A Versatile Compound for Modern Applications
In the realm of organic chemistry, 2-Ethynylbenzene-1,3,5-triol (CAS No. 2229521-92-8) has emerged as a compound of significant interest due to its unique structural properties and potential applications. This aromatic derivative, characterized by its ethynyl group and three hydroxyl substituents, offers a fascinating platform for synthetic modifications and functional material design. Researchers are increasingly drawn to its triol functionality, which enables diverse chemical transformations, making it a valuable building block in pharmaceuticals, materials science, and catalysis.
The growing demand for sustainable chemistry and green synthesis has further amplified the relevance of 2-Ethynylbenzene-1,3,5-triol. Its ability to participate in click chemistry reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), aligns with the industry's shift toward eco-friendly processes. This compound's modular reactivity also makes it a candidate for designing biodegradable polymers and advanced coatings, addressing pressing environmental concerns.
In the pharmaceutical sector, 2-Ethynylbenzene-1,3,5-triol is being explored for its potential as a pharmacophore in drug discovery. Its polyhydroxy structure mimics natural phenolic compounds, which are known for their antioxidant and anti-inflammatory properties. Recent studies suggest its derivatives could play a role in developing neuroprotective agents or metabolic regulators, topics frequently searched in medical research databases.
From a materials science perspective, this compound's conjugated system and electron-rich nature make it suitable for organic electronics. Researchers are investigating its incorporation into OLEDs (organic light-emitting diodes) and conductive polymers, areas gaining traction due to the rise of flexible electronics and wearable technology. The compound's thermal stability and tunable solubility further enhance its appeal for these applications.
Analytical techniques such as NMR spectroscopy, HPLC, and mass spectrometry are critical for characterizing 2-Ethynylbenzene-1,3,5-triol and its derivatives. Quality control protocols emphasize the importance of high-purity synthesis, as impurities can significantly impact downstream applications. This aligns with the broader industry focus on reproducible synthesis and standardized characterization, frequently discussed in academic forums and patent literature.
The compound's structure-activity relationship (SAR) is another area of active investigation. By systematically modifying its ethynyl or hydroxyl groups, scientists aim to optimize properties like bioavailability, solubility, and binding affinity. Such studies often leverage computational tools like molecular docking and DFT calculations, reflecting the integration of cheminformatics in modern research.
As the scientific community continues to explore 2-Ethynylbenzene-1,3,5-triol, its commercial availability and scalable synthesis routes remain topics of interest. Suppliers are increasingly listing it under categories like building blocks and fine chemicals, catering to the demand from both academia and industry. The compound's patent landscape also reveals its potential in proprietary formulations, particularly in niche applications like specialty adhesives and high-performance resins.
In conclusion, 2-Ethynylbenzene-1,3,5-triol (CAS No. 2229521-92-8) represents a compelling case study in the intersection of fundamental research and applied science. Its versatility, coupled with the growing emphasis on sustainable innovation, positions it as a compound to watch in the coming years. Whether in drug development, advanced materials, or catalytic systems, this molecule exemplifies how targeted molecular design can address complex challenges across disciplines.
2229521-92-8 (2-ethynylbenzene-1,3,5-triol) 関連製品
- 1795515-80-8(6-3-(4-Methoxyphenyl)-1H-pyrazol-1-ylpyridazine-3-thiol)
- 4734-98-9(Benzcdindole-2(1H)-thione)
- 1805275-62-0(Methyl 5-aminomethyl-2-cyano-3-(trifluoromethoxy)benzoate)
- 117713-57-2(1,3-Di((113C)methyl)benzene)
- 56354-57-5(4-Cyclohexylbenzene-1-sulfonyl chloride)
- 922096-46-6(2-{1-(3,5-dimethoxyphenyl)methyl-1H-indol-3-yl}-N-(thiophen-2-yl)methylacetamide)
- 2416231-49-5(7-methoxy-N-{3-[(methylamino)methyl]phenyl}quinoline-3-carboxamide hydrochloride)
- 1207005-90-0(N-[(2-fluorophenyl)methyl]-1-(4-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide)
- 2228227-74-3(methyl 5-{1-(aminomethyl)cyclopropylmethyl}thiophene-3-carboxylate)
- 1251924-45-4((6-Amino-5-chloropyridin-3-yl)methanol)




